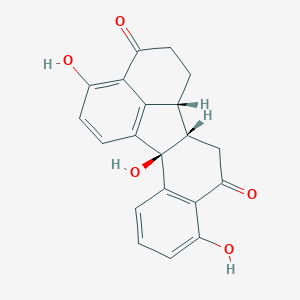Daldinone A is a natural product found in Annulohypoxylon stygium and Daldinia concentrica with data available.
Daldinone A
CAS No.: 479669-74-4
Cat. No.: VC7828320
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 479669-74-4 |
|---|---|
| Molecular Formula | C20H16O5 |
| Molecular Weight | 336.3 g/mol |
| IUPAC Name | (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione |
| Standard InChI | InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1 |
| Standard InChI Key | OYRYUFABCKQXTO-HGCCHXFOSA-N |
| Isomeric SMILES | C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O |
| SMILES | C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O |
| Canonical SMILES | C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Daldinone A features a pentacyclic benzo[j]fluoranthene core with three hydroxyl groups and two ketone functionalities. Its IUPAC name, (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.0²,¹¹.0³,⁸.0¹⁶,²⁰]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione, reflects the stereochemical complexity of the molecule . The absolute configuration at chiral centers (C2, C11, C12) was confirmed through NMR coupling constants and ROESY correlations .
Table 1: Key Molecular Properties of Daldinone A
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₆O₅ | PubChem |
| Molecular Weight | 336.3 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bonds | 0 | PubChem |
Spectroscopic Characterization
The compound’s structure was validated through HRESIMS (m/z 337.1042 [M+H]⁺), UV-Vis (λmax 254, 305 nm), and ECD spectroscopy . The presence of a conjugated aromatic system accounts for its strong absorbance in the UV range.
Natural Occurrence and Biosynthesis
Fungal Sources
Daldinone A has been isolated from:
-
Annulohypoxylon stygium: Mangrove-derived endophytes from Rhizophora racemosa in Cameroon .
-
Daldinia concentrica: A wood-decaying fungus prevalent in temperate forests .
-
Nigrospora oryzae: A plant pathogen with antimicrobial secondary metabolites .
Biosynthetic Pathways
Genomic analyses of Annulohypoxylon sp. revealed that Daldinone A originates from a polyketide synthase (PKS)-derived pathway. Feeding experiments with 1,8-dihydroxynaphthalene (DHN) demonstrated its role as a biosynthetic precursor, leading to the formation of daldinone B and subsequent oxidative modifications . Epigenetic modulation using suberoylanilide hydroxamic acid (SAHA) enhanced the production of chlorinated analogues, suggesting regulatory control by histone deacetylases .
Pharmacological Activities
Antimicrobial Effects
Daldinone A exhibits selective activity against Pseudomonas aeruginosa (MIC: 32 μg/mL), potentially through disruption of membrane integrity . Comparative studies with daldinone E showed superior radical scavenging capacity (DPPH assay: IC₅₀ 48 μM vs. ascorbic acid IC₅₀ 42 μM) .
Cytotoxicity and Anticancer Mechanisms
In Jurkat J16 and Ramos lymphoma cells, structural analogues like daldinone I induced apoptosis via:
-
Mitochondrial Pathway Activation: Caspase-9 cleavage and cytochrome c release .
-
Autophagy Inhibition: LC3-II accumulation and p62/SQSTM1 degradation blockade .
-
DNA Damage: Increased γ-H2AX phosphorylation (1.8-fold vs. control) .
Table 2: Cytotoxic Potency of Daldinone Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Daldinone I | Ramos | 6.6 | Apoptosis, autophagy |
| Daldinone B | Jurkat J16 | 14.1 | Oxidative stress |
| Daldinone E | MCF-7 | >50 | Radical scavenging |
Structural-Activity Relationships (SAR)
Hydroxylation Patterns
The 3,9,12b-trihydroxy configuration in Daldinone A is critical for:
-
Antioxidant Activity: Para-hydroxyl groups facilitate electron delocalization .
-
Membrane Permeability: Reduced rotatable bonds enhance passive diffusion (LogP 2.4) .
Stereochemical Influences
The (6aR,6bS,12bR) configuration determines:
-
Receptor Binding: Docking studies with topoisomerase II showed ΔG = -9.2 kcal/mol .
-
Metabolic Stability: Resistance to CYP3A4-mediated oxidation (t₁/₂ > 6 h) .
Research Challenges and Future Directions
Analytical Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume